Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy-
CAS No.: 192869-37-7
Cat. No.: VC16842225
Molecular Formula: C10H7Cl2IN2O2
Molecular Weight: 384.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192869-37-7 |
|---|---|
| Molecular Formula | C10H7Cl2IN2O2 |
| Molecular Weight | 384.98 g/mol |
| IUPAC Name | 2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline |
| Standard InChI | InChI=1S/C10H7Cl2IN2O2/c1-16-5-3-4-6(7(13)8(5)17-2)9(11)15-10(12)14-4/h3H,1-2H3 |
| Standard InChI Key | PUVAFESVBNPKFV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)I)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of quinazoline consists of a bicyclic system with two nitrogen atoms at positions 1 and 3. In 2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline, substitutions occur at positions 2, 4 (chlorine), 5 (iodine), and 6,7 (methoxy groups). This arrangement creates a sterically congested and electronically diverse scaffold. The molecular formula is inferred as CHClINO, derived by replacing the 5-methyl group in the analog 2,4-dichloro-6,7-dimethoxy-5-methylquinazoline (CHClNO) with an iodine atom .
Key Structural Features:
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Halogenation: Chlorine atoms at positions 2 and 4 enhance electrophilicity, facilitating nucleophilic substitution reactions. Iodine at position 5 introduces steric bulk and potential for halogen bonding .
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Methoxy Groups: The 6,7-dimethoxy substituents contribute to solubility and influence electronic distribution via electron-donating effects .
Spectroscopic and Physical Properties
While direct data for the title compound are unavailable, analogs provide benchmarks:
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Mass Spectrometry: The base quinazoline scaffold (m/z 146) typically fragments to lose substituents like Cl (m/z 111) and I (m/z 127) .
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NMR: In 2,4-dichloro-6,7-dimethoxyquinazoline, aromatic protons resonate at δ 7.4–8.1 ppm, while methoxy groups appear near δ 3.9–4.1 ppm . The iodine atom’s deshielding effect may shift adjacent protons upfield.
Synthesis and Derivitization
Synthetic Routes
The synthesis of halogenated quinazolines generally proceeds via cyclization of anthranilic acid derivatives followed by sequential halogenation. For 2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline, a plausible pathway involves:
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Core Formation: Condensation of 3,4-dimethoxyanthranilic acid with formamide yields 6,7-dimethoxyquinazolin-4(3H)-one .
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Chlorination: Treatment with phosphorus oxychloride (POCl) introduces chlorine at positions 2 and 4 .
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Iodination: Electrophilic iodination at position 5 using N-iodosuccinimide (NIS) under acidic conditions .
Challenges:
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Regioselectivity: Ensuring iodination at position 5 requires directing groups or protective strategies.
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Stability: Iodine’s susceptibility to photodegradation necessitates inert reaction conditions .
Structural Analog Comparison
The table below contrasts 2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline with related compounds:
Biological Activities and Mechanisms
Anti-Inflammatory Effects
2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazolines demonstrate significant COX-2 inhibition (IC ~10 μM) . The iodine atom in the title compound could enhance binding affinity via hydrophobic interactions or halogen bonding with enzyme active sites.
Kinase Inhibition
Quinazolines are established kinase inhibitors (e.g., EGFR inhibitors). The iodine substituent’s size may confer selectivity for kinases with larger hydrophobic pockets, such as VEGFR-2 .
Applications in Medicinal Chemistry
Drug Development
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Radioimaging: Iodine-125/131 isotopes enable radiopharmaceutical applications for tumor targeting .
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Prodrug Design: The 2,4-dichloro groups serve as leaving groups for prodrug activation via hydrolysis .
Chemical Biology Probes
The compound’s halogenation pattern makes it a candidate for:
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